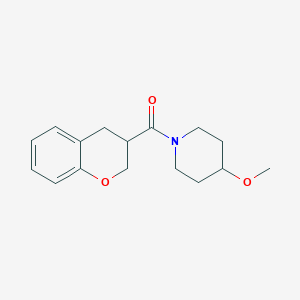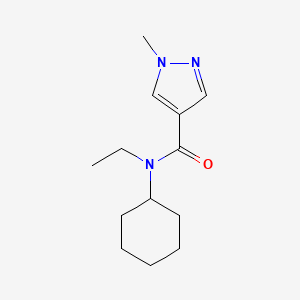
4-(4-Prop-2-enylpiperazin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Prop-2-enylpiperazin-1-yl)phenol, also known as PEP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-Prop-2-enylpiperazin-1-yl)phenol is not fully understood, but it is believed to involve interactions with various receptors and enzymes in the body. 4-(4-Prop-2-enylpiperazin-1-yl)phenol has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 4-(4-Prop-2-enylpiperazin-1-yl)phenol has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
4-(4-Prop-2-enylpiperazin-1-yl)phenol has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 4-(4-Prop-2-enylpiperazin-1-yl)phenol can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that 4-(4-Prop-2-enylpiperazin-1-yl)phenol can improve cognitive function, reduce anxiety and depression-like behaviors, and increase locomotor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Prop-2-enylpiperazin-1-yl)phenol has several advantages for lab experiments, including its ease of synthesis, low cost, and potential for a wide range of applications. However, 4-(4-Prop-2-enylpiperazin-1-yl)phenol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-(4-Prop-2-enylpiperazin-1-yl)phenol, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its interactions with various biomolecules in the body. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Prop-2-enylpiperazin-1-yl)phenol and its potential side effects in humans.
In conclusion, 4-(4-Prop-2-enylpiperazin-1-yl)phenol is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(4-Prop-2-enylpiperazin-1-yl)phenol and its applications in medicine, biochemistry, and neuroscience.
Métodos De Síntesis
4-(4-Prop-2-enylpiperazin-1-yl)phenol can be synthesized through several methods, including the reaction of 4-hydroxyphenylpiperazine with acrolein, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(2-hydroxyethyl)piperazine with acrolein, followed by demethylation with boron tribromide.
Aplicaciones Científicas De Investigación
4-(4-Prop-2-enylpiperazin-1-yl)phenol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 4-(4-Prop-2-enylpiperazin-1-yl)phenol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In biochemistry, 4-(4-Prop-2-enylpiperazin-1-yl)phenol has been studied for its interactions with various biomolecules, including proteins and nucleic acids. In neuroscience, 4-(4-Prop-2-enylpiperazin-1-yl)phenol has been investigated for its effects on neurotransmitter systems, including dopamine and serotonin.
Propiedades
IUPAC Name |
4-(4-prop-2-enylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-10-15(11-9-14)12-3-5-13(16)6-4-12/h2-6,16H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVGBNKCNMVYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)




![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)

![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)

